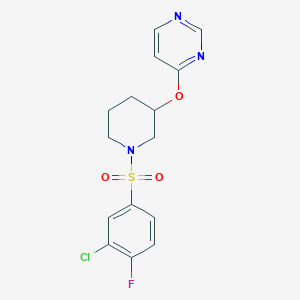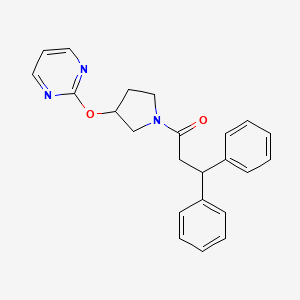![molecular formula C14H11Cl2N3O B2809638 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one CAS No. 854036-08-1](/img/structure/B2809638.png)
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one
Übersicht
Beschreibung
6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one involves the inhibition of specific enzymes, such as COX-2 and MMPs, which are involved in the inflammatory response and cancer cell growth. The compound binds to the active site of these enzymes, preventing their activity and reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one has several biochemical and physiological effects. The compound has been shown to reduce the levels of specific inflammatory cytokines, such as TNF-α and IL-6, and inhibit the proliferation of cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one in lab experiments is its specificity for specific enzymes involved in the inflammatory response and cancer cell growth. This specificity allows for targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation is the potential for toxicity at higher concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one. One direction is to explore its potential as a therapeutic agent for specific inflammatory diseases and cancer types. Another direction is to investigate its potential as a tool for studying the specific enzymes it targets and their role in disease progression. Additionally, further research is needed to determine the optimal dosage and administration routes for the compound.
Synthesemethoden
The synthesis of 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of an acid catalyst. The resulting intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
Research on 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one has primarily focused on its potential therapeutic applications. Studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of specific enzymes that are involved in the inflammatory response and cancer cell growth.
Eigenschaften
IUPAC Name |
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-8-13-12(20)6-10(7-15)17-14(13)19(18-8)11-4-2-9(16)3-5-11/h2-6H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKCFNLPRDDNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324153 | |
| Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
854036-08-1 | |
| Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)
![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)
![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)




![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)


![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)
